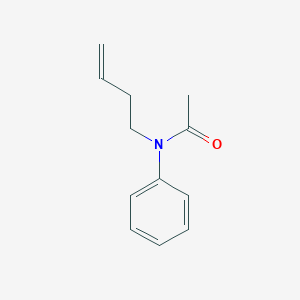

ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL-

Description

Historical Context of N-Substituted Acetamides in Organic Synthesis

N-substituted acetamides are a class of organic compounds characterized by an acetamide (B32628) group (CH₃C(=O)N<) where the nitrogen atom is bonded to two substituents. Their chemistry has been a cornerstone of organic synthesis for over a century. Initially, much of the focus was on simple N-aryl and N-alkyl amides, with significant research dedicated to understanding their synthesis and fundamental reactivity. researchgate.net The formation of the amide bond is a critical transformation in organic chemistry, and various methods have been developed for its efficient construction. nih.gov

Historically, the synthesis of N-substituted acetamides often involved the acylation of corresponding amines with acetylating agents like acetic anhydride (B1165640) or acetyl chloride. nih.gov The reactivity of the amide bond itself, including its hydrolysis under acidic or basic conditions, has been extensively studied. researchgate.net Over time, the focus expanded to more complex N-substituted acetamides containing additional functional groups, which opened up new avenues for synthetic transformations. The introduction of unsaturation, such as an alkenyl group, into the N-substituent significantly broadens the synthetic utility of these molecules, allowing for a diverse range of cyclization and addition reactions.

Significance of N-3-Buten-1-yl-N-phenylacetamide within Advanced Organic Chemistry Research

N-3-Buten-1-yl-N-phenylacetamide is a molecule of interest in advanced organic chemistry research due to the unique combination of functional groups within its structure. The presence of a terminal double bond four atoms away from the amide nitrogen allows for a variety of intramolecular reactions, making it a valuable precursor for the synthesis of heterocyclic compounds. arkat-usa.org For instance, related N-(3-oxoalkenyl)phenylacetamides have been shown to undergo base-catalyzed intramolecular aldol-type cyclization to form 3-phenyl-2(1H)-pyridones. arkat-usa.org This highlights the potential of N-3-buten-1-yl-N-phenylacetamide to serve as a scaffold for constructing complex molecular architectures.

The strategic placement of the phenyl group and the butenyl chain on the nitrogen atom also influences the electronic and steric environment of the amide functionality, which can be exploited in various catalytic processes. Modern synthetic methods, such as chelation-assisted C-H functionalization, often utilize amide groups to direct the selective formation of new bonds. mdpi.com The N-phenylacetamide moiety, in particular, has been explored in this context. mdpi.com

Overview of Key Structural Domains and Inherent Reactivity Patterns

The structure of N-3-Buten-1-yl-N-phenylacetamide contains several key domains that dictate its reactivity:

The Amide Group: The core of the molecule is the acetamide group (-C(=O)N-). The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which gives the C-N bond partial double bond character and restricts its rotation. This planarity has significant implications for the molecule's conformation and reactivity. Amides are generally less basic than amines and can act as nucleophiles through either the nitrogen or the oxygen atom, depending on the reaction conditions and the electrophile. researchgate.net

The N-Phenyl Group: The phenyl ring attached to the nitrogen atom is an electron-withdrawing group that further influences the nucleophilicity of the amide. The aromatic ring itself can participate in electrophilic aromatic substitution reactions, although the directing effects of the N-acetyl group need to be considered.

The N-3-Butenyl Group: The terminal double bond in the butenyl chain is a site of high electron density, making it susceptible to electrophilic attack. This functional group is key to the intramolecular reactions that this molecule can undergo. The alkene can participate in a variety of addition reactions and is a handle for transition metal-catalyzed cross-coupling and cyclization reactions.

The interplay between these structural domains leads to a rich and varied reactivity profile. A key reaction pathway for N-alkenyl amides is intramolecular cyclization. For example, the intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides demonstrates the propensity of such systems to form five- and six-membered rings. arkat-usa.org While N-3-Buten-1-yl-N-phenylacetamide lacks the oxo group, similar acid- or metal-catalyzed cyclizations involving the alkene and the amide are plausible.

Below is a table summarizing some of the key properties of N-3-Buten-1-yl-N-phenylacetamide and a related, well-characterized compound, N-phenylacetamide.

| Property | N-3-Buten-1-yl-N-phenylacetamide (Predicted/Inferred) | N-Phenylacetamide (Experimental) |

| Molecular Formula | C₁₂H₁₅NO | C₈H₉NO nist.govnist.gov |

| Molecular Weight | 189.25 g/mol | 135.16 g/mol nist.govnist.gov |

| CAS Number | Not available | 103-84-4 nist.govnist.gov |

| Boiling Point | Predicted to be higher than N-phenylacetamide | 304 °C chemeo.com |

| Melting Point | Predicted to be a liquid or low-melting solid at room temperature | 113-115 °C chemeo.com |

| Solubility | Predicted to be soluble in organic solvents | Slightly soluble in water; soluble in ethanol, ether, and acetone (B3395972) chemeo.com |

Interactive Data Table: Spectroscopic Data Comparison

| Spectroscopic Data | N-3-Buten-1-yl-N-phenylacetamide (Expected) | N-Phenylacetamide (Experimental) |

| ¹H NMR | Signals for aromatic protons, vinyl protons (CH=CH₂), allylic protons (-CH₂-CH=), N-CH₂ protons, and acetyl methyl protons. | Signals for aromatic protons (multiplet, ~7.1-7.5 ppm), an NH proton (broad singlet), and an acetyl methyl group (singlet, ~2.1 ppm). nist.gov |

| ¹³C NMR | Resonances for aromatic carbons, alkene carbons, aliphatic carbons in the butenyl chain, the carbonyl carbon, and the acetyl methyl carbon. | Resonances for aromatic carbons, the carbonyl carbon (~169 ppm), and the acetyl methyl carbon (~24 ppm). |

| IR Spectroscopy | Characteristic C=O stretch of the amide (~1660-1680 cm⁻¹), C=C stretch of the alkene (~1640 cm⁻¹), and C-H stretches for aromatic and aliphatic groups. | Strong C=O stretch (~1660 cm⁻¹), N-H stretch (~3300 cm⁻¹), and aromatic C-H stretches. nist.gov |

Structure

3D Structure

Properties

CAS No. |

135579-12-3 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-but-3-enyl-N-phenylacetamide |

InChI |

InChI=1S/C12H15NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h3,5-9H,1,4,10H2,2H3 |

InChI Key |

GDMMAYAMMIWZMC-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CCC=C)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)N(CCC=C)C1=CC=CC=C1 |

Synonyms |

Acetamide, N-3-buten-1-yl-N-phenyl- |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Buten 1 Yl N Phenylacetamide and Its Derivatives

Direct Synthesis Approaches to N-3-Buten-1-yl-N-phenylacetamide

Direct synthesis strategies focus on forming the key C-N or N-acyl bonds of the target molecule from simpler starting materials. These methods are often favored for their efficiency and convergence.

The formation of the amide bond is a cornerstone of this synthetic approach. This typically involves the acylation of a pre-formed secondary amine, N-(3-butenyl)aniline. Modern coupling reagents are employed to facilitate this transformation under mild conditions, minimizing potential side reactions. For instance, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to activate acetic acid for reaction with the amine.

Alternatively, the reaction can proceed through the use of more reactive acylating agents such as acetyl chloride or acetic anhydride (B1165640). In these cases, a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is typically added to scavenge the acidic byproduct (e.g., HCl).

| Reagent System | Description | Typical Conditions |

| Acetic Anhydride | A common and cost-effective acetylating agent. | Often used with a base like pyridine or triethylamine at room temperature. |

| Acetyl Chloride | A highly reactive acylating agent, suitable for less reactive amines. | Requires a stoichiometric amount of a non-nucleophilic base to neutralize HCl. |

| EDC/HOBt | A "zero-atom" coupling system that activates the carboxylic acid. | Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent, room temperature. |

| HATU | A highly efficient uronium-based coupling reagent known for rapid reactions and high yields. | Often used with a tertiary amine base like DIPEA in polar aprotic solvents. |

A more convergent direct approach involves the N-alkylation of N-phenylacetamide (acetanilide) with a 3-butenyl electrophile, such as 4-bromo-1-butene. The primary challenge in this method is achieving selective N-alkylation over O-alkylation, as the amide can exist in tautomeric forms. The choice of base and reaction conditions is crucial for directing the outcome. Strong bases like sodium hydride (NaH) are often used to deprotonate the amide, forming the corresponding amidate anion, which then acts as the nucleophile.

For stereoselective variations, chiral phase-transfer catalysts can be employed to control the approach of the electrophile to the N-phenylacetamide. While this specific transformation is not widely reported, analogous stereoselective N-alkylations of amides have been achieved using catalysts derived from cinchona alkaloids.

The controlled introduction of the N-3-buten-1-yl group can also be achieved through transition metal-catalyzed reactions. For example, a palladium-catalyzed N-allylation reaction using a butenyl precursor could be envisioned. A more direct route involves the hydroaminomethylation of a suitable precursor, which combines hydroformylation with a condensation and reduction sequence in a one-pot process.

Another advanced method is the Mitsunobu reaction, which allows for the N-alkylation of N-phenylacetamide with 3-buten-1-ol. This reaction proceeds under mild, neutral conditions and is known for its high degree of control and predictability. The classic Mitsunobu conditions involve the use of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

| Reaction | Key Reagents | General Principle |

| Williamson Ether Synthesis Analogue | NaH, 4-bromo-1-butene | Deprotonation of N-phenylacetamide followed by nucleophilic substitution. |

| Mitsunobu Reaction | 3-buten-1-ol, PPh3, DEAD/DIAD | In situ activation of the alcohol for nucleophilic attack by the amide. |

| Palladium-Catalyzed Allylation | Pd(0) catalyst, butenyl acetate | Formation of a π-allyl palladium complex that is attacked by the amide. |

Indirect Synthesis via Precursor Modification

Indirect methods start with a molecule that already contains the N-phenylacetamide core and then chemically manipulate a side chain to construct the 3-butenyl group.

This strategy involves synthesizing a precursor molecule, such as N-(4-hydroxybutyl)-N-phenylacetamide or N-(4-halobutyl)-N-phenylacetamide, and then introducing the double bond in a subsequent step. For example, the hydroxyl group in N-(4-hydroxybutyl)-N-phenylacetamide can be eliminated to form the terminal alkene. This dehydration can be accomplished using a variety of reagents, such as phosphorus oxychloride (POCl3) in pyridine or by using the Burgess reagent.

Alternatively, starting from an N-(4-halobutyl)-N-phenylacetamide, the double bond can be introduced via an elimination reaction promoted by a non-nucleophilic base like potassium tert-butoxide.

Olefin metathesis offers a powerful and modern approach to constructing the butenyl chain. A particularly relevant strategy is the cross-metathesis of N-allyl-N-phenylacetamide with ethylene (B1197577) gas. This reaction, typically catalyzed by a ruthenium-based catalyst such as a Grubbs or Hoveyda-Grubbs catalyst, would lead directly to the desired N-3-buten-1-yl-N-phenylacetamide. The reaction is driven by the release of volatile byproducts and allows for the modular construction of the target molecule.

| Metathesis Catalyst | Typical Loading | Common Solvents |

| Grubbs' 1st Generation | 2-5 mol% | Dichloromethane, Toluene |

| Grubbs' 2nd Generation | 1-5 mol% | Dichloromethane, Toluene |

| Hoveyda-Grubbs' 2nd Generation | 1-5 mol% | Dichloromethane, Toluene |

This method is highly attractive due to the commercial availability of N-allylaniline (a precursor to the metathesis substrate) and the high functional group tolerance of modern metathesis catalysts.

Sustainable Synthetic Chemistry Methodologies

The pursuit of environmentally benign chemical processes has led to significant innovations in the synthesis of amides, a crucial functional group in pharmaceuticals and materials science. For compounds like N-3-buten-1-yl-N-phenylacetamide, sustainable methods are being explored to replace traditional, often harsh, synthetic routes.

Catalytic and Organocatalytic Routes for Enhanced Efficiency

Catalytic approaches offer a powerful tool for improving the sustainability of chemical reactions by lowering activation energies and enabling reactions under milder conditions, often with higher selectivity and yields.

Recent research has demonstrated the utility of various catalysts in the synthesis of N-phenylacetamide derivatives. For instance, biocatalytic preparations using whole cells of Candida parapsilosis ATCC 7330 have shown excellent conversions (up to 93%) and good yields (up to 81%) for the synthesis of substituted N-phenylacetamides under mild conditions. rsc.org This method relies on the action of arylamine N-acetyltransferase (NAT), which transfers an acetyl group from acetyl CoA to aromatic amines. rsc.org

Heterogeneous catalysts, such as those based on structured silica (B1680970) (SBA), have also been developed for direct amide synthesis. researchgate.net These catalysts are reusable and effective, although catalyst loading can be a factor in some reactions. researchgate.net The use of metal catalysts like palladium and Raney nickel is also a conventional method for certain synthetic steps, such as hydrogenation, in the preparation of related compounds. googleapis.com Furthermore, a novel one-pot, two-step process for preparing 1,3,4-triarylpyrazoles has been developed, showcasing the efficiency of modern catalytic methods.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a particularly attractive green chemistry tool. scienceopen.com These catalysts are often metal-free, reducing concerns about toxic metal contamination in the final products. For the synthesis of N-alkenylated heterocycles, a metal- and base-free protocol using T3P as a water scavenger under microwave irradiation has been reported, achieving good to excellent yields (up to 94%). diva-portal.org This method is applicable to a diverse range of NH-heterocycles and ketones. diva-portal.org Organocatalysts like bifunctional thioureas have been shown to kinetically control the stereoselectivity in reactions such as the glycosylation of phenol (B47542) derivatives.

The following table summarizes selected catalytic approaches for the synthesis of related amide structures:

| Catalyst/Method | Substrates | Product Type | Key Features |

| Candida parapsilosis ATCC 7330 | Aromatic amines | N-phenylacetamides | Biocatalytic, mild conditions, high conversion |

| Structured Silica (SBA) | Carboxylic acids, amines | Amides | Heterogeneous, reusable catalyst |

| T3P | NH-heterocycles, ketones | N-alkenylated heterocycles | Metal- and base-free, microwave-assisted |

| Pyrrolidinium (B1226570) ionic liquids (PyrrILs) | Long-chain aldehydes, 1,3-dicarbonyls | Long-chain alkylidenes | Solvent-free, reusable catalyst |

Exploration of Green Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green solvents are characterized by being non-toxic, non-flammable, inexpensive, and readily available. researchgate.net Water is an exemplary green solvent due to these properties. researchgate.net Research has shown that high yields (60–90%) can be achieved in various reactions using water as a solvent. researchgate.net

Solvent-free reactions represent an ideal scenario in green chemistry, eliminating solvent waste entirely. A number of synthetic methodologies have been adapted to run under solvent-free conditions. For example, the Claisen-Schmidt reaction to produce α,α′-bis-(substituted-benzylidene)cycloalkanones has been successfully carried out in quantitative yields (96–98%) by grinding reactants with solid NaOH. mdpi.com Similarly, the synthesis of pyrazole (B372694) derivatives has been achieved through a solvent-free domino process catalyzed by montmorillonite (B579905) K10 clay. rsc.orgresearchgate.net This method is highly regioselective and proceeds with an unprecedented ring-closing C–C bond formation. rsc.org

The use of reusable pyrrolidinium ionic liquids (PyrrILs) has also enabled solvent-free Knoevenagel condensation reactions, yielding long-chain alkylidenes in good quantities. rsc.org This catalytic system is recyclable, further enhancing its green credentials. rsc.org Microwave irradiation in conjunction with silica gel as a solid support has also been employed for the direct amidation of carboxylic acids with amines under solvent-free conditions. researchgate.net

The table below highlights some examples of green solvent and solvent-free approaches:

| Reaction Type | Catalyst/Conditions | Solvent | Key Advantages |

| Claisen-Schmidt Reaction | Solid NaOH, grinding | Solvent-free | Quantitative yields, simple procedure |

| Pyrazole Synthesis | Montmorillonite K10 clay | Solvent-free | High regioselectivity, reusable catalyst |

| Knoevenagel Condensation | Pyrrolidinium ionic liquids (PyrrILs) | Solvent-free | Recyclable catalyst, clean reaction |

| Direct Amidation | Silica gel, microwave irradiation | Solvent-free | Improved methodology for various substrates |

| Various organic reactions | Water | Water | Non-toxic, non-flammable, inexpensive |

Reaction Mechanisms Involving N 3 Buten 1 Yl N Phenylacetamide

Mechanistic Pathways of Amide Bond Formation and Derivatization

The synthesis of N-3-buten-1-yl-N-phenylacetamide typically involves the formation of an amide bond between N-phenyl-3-buten-1-amine and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). The mechanism follows the general principles of nucleophilic acyl substitution.

The nitrogen atom of the secondary amine, N-phenyl-3-buten-1-amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. In the case of acetyl chloride, this addition leads to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the liberated hydrochloric acid and drive the reaction to completion. rsc.org

Alternatively, direct condensation of N-phenyl-3-buten-1-amine with carboxylic acids can be achieved using coupling reagents or catalysts. researchgate.netorganic-chemistry.org Boron-based catalysts, for instance, can activate the carboxylic acid, facilitating the nucleophilic attack by the amine. ucl.ac.uk Enzymatic methods, employing lipases, also offer a green chemistry approach to amide bond formation under mild conditions.

Derivatization of the amide bond itself is also possible. For example, reduction of the amide carbonyl group using strong reducing agents like lithium aluminum hydride would yield the corresponding tertiary amine, N-ethyl-N-(3-butenyl)aniline.

Table 1: Comparison of Amide Bond Formation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acylation with Acyl Halide | Acetyl chloride, Base (e.g., Triethylamine) | Typically 0°C to room temperature | High reactivity, good yields | Generates acidic byproduct, requires base |

| Acylation with Anhydride | Acetic anhydride | Often requires heating or a catalyst | Milder than acyl halides, byproduct is a carboxylic acid | Can be less reactive, may require higher temperatures |

| Carboxylic Acid Coupling | Acetic acid, Coupling Reagent (e.g., DCC, T3P) | Varies with reagent, generally mild | Broad substrate scope, controlled conditions | Stoichiometric waste from coupling reagent |

| Catalytic Amidation | Acetic acid, Catalyst (e.g., Boric acid derivatives) | Typically high temperatures (80-120°C) | Atom economical, catalytic | High temperatures, may have limited scope |

| Enzymatic Synthesis | Acetic acid or ester, Lipase | Mild temperatures (35-60°C) | High selectivity, environmentally friendly | Slower reaction rates, enzyme cost and stability |

Investigation of Electrophilic and Nucleophilic Processes at the Butenyl Alkene Unit

The terminal double bond of the butenyl group is a site of rich reactivity, susceptible to both electrophilic and nucleophilic attacks, and can participate in polymerization reactions.

The butenyl group's terminal alkene readily undergoes electrophilic addition reactions. The general mechanism involves the initial attack of the π-electrons of the double bond on an electrophile (E+), forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-).

Halogenation: Reaction with halogens like Br₂ or Cl₂ in an inert solvent leads to the formation of a dihalogenated derivative. The mechanism proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion, resulting in anti-addition.

Hydrohalogenation: The addition of hydrogen halides (H-X) follows Markovnikov's rule. The proton adds to the terminal carbon (C4 of the butenyl chain) to form a more stable secondary carbocation at the C3 position. The halide ion then attacks this carbocation.

Hydration: Acid-catalyzed hydration also follows Markovnikov's rule, leading to the formation of a secondary alcohol after the addition of a water molecule to the carbocation intermediate and subsequent deprotonation.

Oxidation: The alkene can be oxidized to form various products. For instance, reaction with a peroxy acid like m-CPBA would form an epoxide. Ozonolysis would cleave the double bond, yielding an aldehyde. The oxidation of similar butadienyl radicals has been studied, showing complex pathways leading to products like acrolein. rsc.org

The terminal alkene functionality allows N-3-buten-1-yl-N-phenylacetamide to act as a monomer in polymerization reactions. Depending on the initiator used, the polymerization can proceed via a radical or ionic mechanism.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that could be applied. chemrestech.com This method uses a transition metal complex (e.g., CuBr/Bipyridine) to reversibly activate and deactivate the propagating radical chain, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity. The mechanism would involve:

Initiation: A radical is generated from an initiator.

Propagation: The radical adds to the double bond of the monomer, creating a new radical that propagates the chain.

Termination: Two growing chains combine or disproportionate.

Anionic polymerization is also a possibility, particularly if initiated by a strong nucleophile like an organolithium reagent. researchgate.net This would involve the nucleophilic attack on the terminal carbon of the alkene, generating a carbanionic propagating species.

Aromatic Substitution and Functionalization Mechanisms on the N-Phenyl Moiety

The N-phenyl group is subject to aromatic substitution and functionalization reactions, with the reactivity and regioselectivity being influenced by the N-acetyl-N-(3-butenyl) substituent.

The amide substituent is generally considered an ortho-, para-directing group in electrophilic aromatic substitution. However, the electron-withdrawing nature of the carbonyl group, which can pull electron density from the nitrogen and the ring through resonance, deactivates the ring towards electrophilic attack compared to aniline. makingmolecules.com Therefore, harsher conditions may be required for reactions like nitration, sulfonation, or Friedel-Crafts reactions. The mechanism for these reactions involves the generation of a strong electrophile, which is then attacked by the π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Loss of a proton from the ring restores aromaticity and yields the substituted product. libretexts.org

Nucleophilic aromatic substitution can occur if the phenyl ring is substituted with strong electron-withdrawing groups, typically nitro groups, at the ortho and/or para positions. libretexts.orgnih.gov The mechanism involves the attack of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the departure of a leaving group. libretexts.org

Modern synthetic methods allow for the direct functionalization of C-H bonds on the phenyl ring, bypassing the need for traditional electrophilic substitution. rsc.org Transition metal catalysis, particularly with palladium, rhodium, or iridium, is a powerful tool for this purpose. nih.govyoutube.com

In the context of N-3-buten-1-yl-N-phenylacetamide, the amide group can act as a directing group, facilitating the ortho-C-H activation of the phenyl ring. The mechanism often involves the coordination of the metal catalyst to the amide oxygen, followed by the formation of a cyclometalated intermediate. This intermediate can then react with various coupling partners.

Direct arylation, a subset of C-H activation, allows for the formation of biaryl compounds. nih.govnih.gov For instance, a palladium-catalyzed reaction with an aryl halide could proceed via a concerted metalation-deprotonation pathway or through oxidative addition of the metal to the C-H bond. youtube.comacs.org These reactions provide an efficient route to more complex derivatives. rsc.orgyoutube.com

Table 2: Regioselectivity in Phenyl Ring Functionalization

| Reaction Type | Directing Influence of -N(Ac)CH₂CH₂CH=CH₂ | Typical Products | Mechanism Highlights |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Ortho, Para-directing (deactivating) | Ortho- and Para-substituted derivatives | Formation of a resonance-stabilized arenium ion intermediate. libretexts.org |

| Directed C-H Activation | Ortho-directing via amide chelation | Ortho-functionalized derivatives | Formation of a cyclometalated intermediate with a transition metal catalyst. rsc.org |

| Non-Directed C-H Arylation | Meta or Para depending on ligand/catalyst system | Para- or Meta-substituted derivatives | Often involves a Pd/S,O-ligand system that favors para substitution. nih.govacs.org |

Sigmatropic Rearrangements and Tautomeric Equilibria

The structure of N-3-buten-1-yl-N-phenylacetamide is amenable to intramolecular rearrangements and exists in equilibrium with its tautomeric form.

A key potential reaction is the aza-Claisen rearrangement , a type of wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgstereoelectronics.org This concerted, pericyclic reaction involves the thermal or Lewis acid-catalyzed reorganization of the molecule's sigma and pi bonds. The N-3-buten-1-yl group is structurally analogous to an N-allyl group. Upon heating, the molecule can rearrange through a chair-like six-membered transition state. libretexts.org The C-N bond breaks, and a new C-C bond forms between the terminal carbon of the butenyl group and the ortho position of the phenyl ring. The double bond shifts, and subsequent tautomerization of the resulting imine intermediate would lead to the stable aromatic product, 2-(1-buten-3-yl)-N-phenylacetamide. Such rearrangements are powerful tools for forming new carbon-carbon bonds stereoselectively. nih.gov

The compound also exhibits amide-imidol tautomerism . This is a prototropic tautomerism involving the migration of a proton from the nitrogen to the carbonyl oxygen. This creates an equilibrium between the acetamide (B32628) form and its tautomer, N-phenyl-N-(3-butenyl)acetimidic acid (an imidic acid or iminol). While the amide form is overwhelmingly predominant under normal conditions, the existence of the imidol tautomer can be significant in certain reactions and biological contexts. The position of this equilibrium can be influenced by factors such as solvent polarity and pH. nih.gov

Transition Metal-Mediated and Catalyzed Reactions

The reactivity of N-3-buten-1-yl-N-phenylacetamide is significantly influenced by the presence of transition metals. These metals, through various catalytic cycles, can activate the molecule at different positions, leading to the formation of a range of valuable heterocyclic and acyclic products.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are particularly effective in promoting intramolecular cyclization reactions of N-3-buten-1-yl-N-phenylacetamide and its derivatives. These reactions, which include Heck-type cyclizations and aza-Wacker reactions, are powerful methods for constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules. chempedia.infowikipedia.orgnih.gov

The general mechanism for many palladium-catalyzed reactions involves a catalytic cycle that typically includes oxidative addition, migratory insertion, and reductive elimination steps. divyarasayan.org In the context of intramolecular reactions of N-alkenylamides, the process often begins with the coordination of the palladium catalyst to the alkene.

Heck-Type Cyclizations: Intramolecular Heck reactions of substrates similar to N-3-buten-1-yl-N-phenylacetamide can lead to the formation of substituted pyrrolidines. These reactions typically proceed via a 5-exo-trig cyclization pathway, which is generally favored over the 6-endo-trig closure where competitive. divyarasayan.org The reaction is often carried out in the presence of a palladium(II) salt, such as palladium acetate, and a base. The choice of ligands, solvents, and temperature can significantly influence the reaction's efficiency and selectivity.

Aza-Wacker Cyclizations: The aza-Wacker reaction is another important palladium-catalyzed transformation that can be applied to N-3-buten-1-yl-N-phenylacetamide. This oxidative cyclization typically involves the nucleophilic attack of the amide nitrogen onto the palladium-activated alkene. semanticscholar.orgnih.gov The reaction often employs a palladium(II) catalyst and an oxidant, such as copper(II) salts or molecular oxygen, to regenerate the active catalyst. semanticscholar.orgnih.gov The products of these reactions are typically vinyl-substituted heterocyclic compounds. The regioselectivity of the aza-Wacker cyclization can be influenced by the substitution pattern of the alkene and the nature of the nitrogen nucleophile. nih.gov

Below is a table summarizing typical reaction conditions for palladium-catalyzed cyclizations of related N-alkenylamides, which can be considered analogous to reactions involving N-3-buten-1-yl-N-phenylacetamide.

| Catalyst | Ligand | Oxidant/Base | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | Polycyclic N-fused heterocycle | 75-95 | nih.gov |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 50 | Aza[3.1.0]bicycle | 58-60 | semanticscholar.org |

Other Metal-Catalyzed Transformations

While palladium catalysis is prominent, other transition metals such as rhodium, copper, and gold have also been explored for the transformation of N-alkenylamides and related structures.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been shown to be effective in the C-H activation and subsequent alkenylation of N-phenoxyacetamides, which are structurally related to N-3-buten-1-yl-N-phenylacetamide. nih.govresearchgate.netrsc.org These reactions can lead to the formation of ortho-alkenylated phenol (B47542) derivatives. nih.govresearchgate.net Computational studies on the mechanism of rhodium(III)-catalyzed alkenylation of N-phenoxyacetamide have suggested the involvement of different intermediates depending on the coupling partner, such as a Rh(V)-nitrene intermediate with N-tosylhydrazones. rsc.orgresearchgate.net

Copper-Catalyzed Reactions: Copper catalysts are known to mediate a variety of amination and amidation reactions. acs.org For instance, copper-catalyzed oxidative amidation of α,β-unsaturated ketones has been reported to proceed via a radical pathway. rsc.org While direct examples with N-3-buten-1-yl-N-phenylacetamide are scarce, copper-catalyzed intramolecular cyclizations of related acrylamides have been developed for the synthesis of quinoline (B57606) derivatives. capes.gov.br

Gold-Catalyzed Reactions: Gold catalysts, particularly gold(I) complexes, are known for their ability to activate alkynes and allenes towards nucleophilic attack. frontiersin.org Gold-catalyzed cycloisomerization reactions of 1,n-enynes are well-documented. frontiersin.orgnih.govnih.gov These reactions can proceed through various pathways, including skeletal rearrangements, to form complex polycyclic structures. While specific applications to N-3-buten-1-yl-N-phenylacetamide are not widely reported, the general reactivity of gold catalysts with enyne systems suggests potential for analogous transformations.

Kinetic and Thermodynamic Studies of Reaction Pathways

Understanding the kinetic and thermodynamic parameters of these reactions is crucial for optimizing reaction conditions and controlling product selectivity.

Kinetic studies on palladium-catalyzed allylic C-H amination of terminal alkenes have revealed that the turnover-limiting step can be the coordination of the olefin to the palladium catalyst. However, the presence of additives like naphthoquinone can alter the mechanism, making the allylic C-H bond activation the rate-determining step. acs.org

In the context of intramolecular Heck reactions, the cyclization step is often irreversible, and the regioselectivity is kinetically controlled. wikipedia.org The preference for 5-exo cyclization is a well-established kinetic phenomenon. divyarasayan.org

Thermodynamic considerations also play a role, particularly in reactions where multiple products can be formed. While kinetic control often dictates the initial product distribution, under certain conditions, thermodynamic equilibration can lead to the most stable isomer.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of N-(but-3-en-1-yl)-N-phenylacetamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for complete spectral assignment.

It is important to note that while specific experimental data for N-(but-3-en-1-yl)-N-phenylacetamide is not publicly available, the following sections will present expected spectral data based on the analysis of structurally similar compounds. This will serve as a guide to the anticipated spectroscopic features of the target molecule.

Proton (¹H) NMR for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. The chemical shift (δ) of a proton is influenced by its electronic environment.

In the ¹H NMR spectrum of N-(but-3-en-1-yl)-N-phenylacetamide, distinct signals would be expected for the protons of the phenyl group, the butenyl chain, and the acetyl methyl group. The aromatic protons of the phenyl ring typically appear in the downfield region (δ 7.0-7.5 ppm). The vinyl protons of the butenyl group would also be in a relatively downfield region, with the internal proton (CH=CH₂) appearing as a multiplet around δ 5.6-5.9 ppm, and the terminal vinyl protons (=CH₂) resonating at approximately δ 5.0-5.2 ppm. The allylic protons (-CH₂-CH=) would likely be observed around δ 2.3-2.5 ppm, and the protons of the methylene (B1212753) group attached to the nitrogen atom (-N-CH₂-) would appear in the range of δ 3.8-4.2 ppm. The sharp singlet for the acetyl methyl protons (CH₃-C=O) would be expected in the upfield region, around δ 1.8-2.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(but-3-en-1-yl)-N-phenylacetamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | Multiplet | |

| -CH=CH₂ | 5.6 - 5.9 | Multiplet | |

| -CH=CH₂ | 5.0 - 5.2 | Multiplet | |

| -N-CH₂- | 3.8 - 4.2 | Triplet | ~7 |

| -CH₂-CH=CH₂ | 2.3 - 2.5 | Quartet | ~7 |

| CH₃-C=O | 1.8 - 2.1 | Singlet |

Note: The data in this table is predicted based on analogous compounds and may not represent the exact experimental values.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

For N-(but-3-en-1-yl)-N-phenylacetamide, the carbonyl carbon of the acetamide (B32628) group would be the most downfield signal, typically appearing around δ 170 ppm. semanticscholar.org The carbons of the phenyl ring would resonate in the aromatic region (δ 125-145 ppm). The vinyl carbons of the butenyl group would be expected around δ 117 ppm for the terminal CH₂ and δ 134 ppm for the internal CH. The methylene carbon attached to the nitrogen (-N-CH₂) would likely appear around δ 50-55 ppm, while the other methylene carbon of the butenyl chain would be in the range of δ 30-35 ppm. The methyl carbon of the acetyl group would be the most upfield signal, typically around δ 21-23 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(but-3-en-1-yl)-N-phenylacetamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 |

| Aromatic C (quaternary) | ~143 |

| Aromatic C-H | 127 - 129 |

| -CH=CH₂ | ~134 |

| -CH=CH₂ | ~117 |

| -N-CH₂- | 50 - 55 |

| -CH₂-CH=CH₂ | 30 - 35 |

| CH₃-C=O | 21 - 23 |

Note: The data in this table is predicted based on analogous compounds and may not represent the exact experimental values.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For N-(but-3-en-1-yl)-N-phenylacetamide, COSY would show correlations between the adjacent protons in the butenyl chain (-N-CH₂-CH₂-CH=CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups. For instance, HMBC would show a correlation between the carbonyl carbon and the protons of the acetyl methyl group and the methylene group attached to the nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This technique is crucial for determining the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). This allows for the calculation of the molecular formula.

The molecular formula of ACETAMIDE, N-3-BUTEN-1-YL-N-PHENYL- is C₁₂H₁₅NO, which corresponds to an exact mass of 189.11536 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In positive ion mode ESI-MS, the compound would likely be detected as the protonated molecule [M+H]⁺ with an m/z of 190.12319. High-resolution measurement of this ion would confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds and for analyzing their fragmentation patterns upon electron ionization (EI).

The electron ionization mass spectrum of N-(but-3-en-1-yl)-N-phenylacetamide would be expected to show a molecular ion peak (M⁺) at m/z 189. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways could include:

Loss of the butenyl group: Cleavage of the N-C bond could result in a fragment at m/z 134, corresponding to the [C₈H₈NO]⁺ ion.

McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.

Cleavage of the acetyl group: Loss of a ketene (B1206846) molecule (CH₂=C=O) could result in a fragment at m/z 147.

Formation of a tropylium (B1234903) ion: Rearrangement of the phenyl ring could lead to a characteristic fragment at m/z 91.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Expected Characteristic IR and Raman Bands:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| C=O (Amide I) | 1630-1680 | Stretching |

| N-H (if present as a secondary amide impurity) | 3200-3400 | Stretching |

| C-N (Amide) | 1250-1350 | Stretching |

| C=C (Alkenyl) | 1640-1680 | Stretching |

| =C-H (Alkenyl) | 3010-3095 (stretching), 675-1000 (bending) | Stretching and Bending |

| C-H (Aromatic) | 3000-3100 (stretching), 690-900 (bending) | Stretching and Bending |

| C=C (Aromatic) | 1400-1600 | Stretching |

Without experimental data, the precise peak positions and intensities, which are crucial for detailed structural analysis and confirmation, remain unknown.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems.

Expected UV-Vis Absorption:

The N-phenylacetamide moiety contains a benzene (B151609) ring conjugated with the carbonyl group of the amide. This conjugation is expected to result in characteristic UV absorptions. The butenyl group is not directly conjugated with the phenyl ring, but its presence might have a minor influence on the electronic environment.

| Chromophore | Expected λmax (nm) | Transition Type |

| Phenyl group | ~204, ~254 | π → π |

| Phenyl-C=O | ~240-280 | π → π |

| C=O (Amide) | ~200-220 | n → π* |

A data table of molar absorptivity (ε) at the specific maximum wavelengths (λmax) would be a key component of a full analysis, but this requires experimental measurement.

X-Ray Crystallography for Definitive Solid-State Structure Determination

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions.

Key Crystallographic Parameters (Hypothetical):

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å) | a, b, c |

| Angles (°) | α, β, γ |

| Volume (ų) | V |

| Z | Number of molecules per unit cell |

| Density (calculated) (g/cm³) | ρ |

Without a successfully grown single crystal and subsequent X-ray diffraction analysis, these structural details remain undetermined.

Based on a comprehensive search of scientific literature and chemical databases, there are no specific theoretical and computational chemistry studies available for the compound ACETAMIDE, N-3-BUTEN-1-YL-N-PHENYL- . Research focusing on the quantum chemical calculations, conformational analysis, and reaction mechanism elucidation for this particular molecule does not appear to have been published.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that adheres to the specific outline provided in the user's request. The required information for the following sections is not present in the available scientific literature:

Theoretical and Computational Chemistry Studies of N 3 Buten 1 Yl N Phenylacetamide

Molecular Dynamics (MD) Simulations for Dynamic Behavior

For N-3-Buten-1-yl-N-phenylacetamide, an MD simulation would typically be performed by placing the molecule in a simulation box, often with a solvent like water, to mimic physiological or solution-phase conditions. The simulation would track the trajectory of each atom over time, revealing how the molecule moves and changes shape. researchgate.netrsc.org Key insights that could be gained from MD simulations of this compound include:

Conformational Analysis: The N-phenylacetamide core and the 3-butenyl chain have multiple rotatable bonds. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.

Solvent Interactions: The simulation can model how solvent molecules arrange themselves around the solute, providing information about solvation and the role of solvent in influencing the molecule's conformation and reactivity.

Dynamic Structural Parameters: Properties such as root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's structure over the simulation time. nih.gov

Analysis of Reactivity Indices and Topological Parameters

The reactivity and electronic properties of N-3-Buten-1-yl-N-phenylacetamide can be quantitatively described through various reactivity indices and topological parameters derived from quantum chemical calculations. These descriptors help in predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For N-3-Buten-1-yl-N-phenylacetamide, the HOMO is expected to be located primarily on the electron-rich phenyl ring and the nitrogen atom, while the LUMO would likely be distributed over the acetamide (B32628) carbonyl group and the phenyl ring. The presence of the butenyl group introduces additional π-orbitals that can interact with the main conjugated system, influencing the energies and distributions of the frontier orbitals.

While specific calculations for N-3-Buten-1-yl-N-phenylacetamide are not published, we can consider representative data from similar acetamide derivatives to illustrate the application of FMO theory.

Table 1: Illustrative Frontier Molecular Orbital Data for Acetamide Analogs

| Compound/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N-Phenylacetamide (Analog) | -8.5 | -0.5 | 8.0 |

| Butene (Analog) | -9.6 | 1.0 | 10.6 |

Note: The data in this table are representative values for analogous structures and are intended for illustrative purposes only. Actual values for N-3-Buten-1-yl-N-phenylacetamide would require specific quantum chemical calculations.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS), also known as the molecular electrostatic potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. walisongo.ac.idias.ac.in The EPS is mapped onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). walisongo.ac.idnih.gov

In N-3-Buten-1-yl-N-phenylacetamide, the EPS map would be expected to show:

Negative Potential: A significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is a primary target for electrophiles and hydrogen bond donors. chemistrysteps.com

Positive Potential: Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the amide proton if present in a secondary amide analog, and potentially on the hydrogens of the butenyl chain.

Table 2: Predicted Electrostatic Potential Features of N-3-Buten-1-yl-N-phenylacetamide

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen | Strongly Negative | Site for electrophilic attack and hydrogen bonding |

| Phenyl Ring (Face) | Negative | Interaction with electrophiles and π-stacking |

| Butenyl Double Bond | Negative | Susceptible to electrophilic addition |

| Amide Nitrogen | Moderately Negative | Potential for protonation or coordination |

| Carbonyl Carbon | Positive | Site for nucleophilic attack |

Note: This table is based on general principles of electronic effects in similar functional groups and serves as a qualitative prediction. walisongo.ac.idias.ac.inchemistrysteps.com

Synthetic Transformations and Derivatization Strategies

Design and Synthesis of Novel Heterocyclic Systems Incorporating N-3-Buten-1-yl-N-phenylacetamide Scaffolds

The synthesis of novel heterocyclic systems is a cornerstone of medicinal and materials chemistry. scilit.com The N-3-buten-1-yl-N-phenylacetamide scaffold, with its terminal alkene and activated N-phenylacetamide moiety, presents a versatile platform for constructing a variety of ring systems.

Intra- and Intermolecular Cyclization Reactions

Intramolecular cyclization of N-alkenylamides is a powerful strategy for the synthesis of nitrogen-containing heterocycles. researchgate.netrsc.org For N-3-buten-1-yl-N-phenylacetamide, several cyclization pathways can be envisioned. Electrophilic cyclization, induced by reagents such as iodine or other electrophiles, could potentially lead to the formation of substituted pyrrolidines or other heterocyclic structures. nih.govnih.govresearchgate.net The regioselectivity of such reactions would be influenced by the nature of the electrophile and the reaction conditions. nih.gov

Metal-catalyzed cyclizations, employing catalysts based on palladium, rhodium, or gold, represent another avenue for the transformation of N-alkenylamides. rsc.orgthieme-connect.de These reactions can proceed through various mechanisms, including those involving activation of the allene (B1206475) and subsequent tandem reactions, to yield complex heterocyclic products. thieme-connect.de While specific examples with N-3-buten-1-yl-N-phenylacetamide are not reported, related N-aryl acrylamides have been shown to undergo metal-free photoredox-catalyzed cyclization to produce oxindole (B195798) derivatives. mdpi.com

Intermolecular cyclization reactions, where the N-3-buten-1-yl-N-phenylacetamide would react with another molecule, could also be employed to construct more complex heterocyclic systems. However, no specific studies detailing such reactions with the title compound have been identified.

Construction of Spiro and Fused Ring Architectures

The synthesis of spiro and fused ring systems from N-alkenyl precursors is a well-established area of organic synthesis. For instance, the intramolecular cyclization of N-aryl amides has been utilized to synthesize 3-amino oxindoles. rsc.org It is conceivable that N-3-buten-1-yl-N-phenylacetamide could serve as a precursor for spirocyclic structures through appropriate activation and cyclization strategies. However, the scientific literature lacks specific examples of the construction of spiro or fused ring architectures originating from this particular starting material.

Advanced Functionalization of the Acetamide (B32628) Unit

The acetamide moiety offers several sites for functionalization, which could be exploited to modify the properties of the molecule.

Selective N-Derivatization Reactions

The nitrogen atom of the acetamide group in N-3-buten-1-yl-N-phenylacetamide is a potential site for derivatization. N-alkylation or N-arylation could introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule. Catalytic methods for N-alkylation and N-arylation of amides are well-documented in the literature. However, specific studies detailing these reactions on N-3-buten-1-yl-N-phenylacetamide are absent.

Stereocontrolled Modifications at the Acetyl Moiety

The acetyl group's α-carbon presents an opportunity for stereocontrolled functionalization through enolate chemistry. The generation of a chiral enolate from N-3-buten-1-yl-N-phenylacetamide, followed by reaction with an electrophile, could lead to the formation of new stereocenters. Asymmetric aldol (B89426) reactions or alkylations are common strategies for such transformations. While these are fundamental reactions in organic synthesis, their application to N-3-buten-1-yl-N-phenylacetamide has not been specifically reported.

Chemical Manipulations of the N-3-Buten-1-yl Chain

The terminal double bond of the N-3-buten-1-yl chain is a key functional group that can be readily transformed into a variety of other functionalities.

Standard alkene reactions such as hydroboration-oxidation would be expected to convert the terminal alkene into a primary alcohol. Ozonolysis would cleave the double bond to yield an aldehyde. These transformations would provide access to a new range of derivatives with altered chemical properties and potential for further synthetic elaboration. Despite the predictability of these reactions, specific experimental data for their application to N-3-buten-1-yl-N-phenylacetamide are not available in the surveyed literature.

Selective Olefinic Functionalization

The terminal double bond of the butenyl group is a prime target for a variety of addition and cyclization reactions. Intramolecular transformations, in particular, have been a focal point of research, leveraging the proximity of the nitrogen atom to achieve the synthesis of nitrogen-containing heterocycles.

One of the most explored avenues is radical cyclization. The generation of a nitrogen-centered radical from the amide functionality can initiate an intramolecular attack on the olefin. This process can lead to the formation of five- or six-membered rings, providing access to important alkaloid skeletons like isoindolinones and isoquinolinones. rsc.org The regioselectivity of this cyclization (5-exo vs. 6-endo) can often be controlled by the reaction conditions and the nature of the radical initiator.

Visible-light-induced radical cyclization has emerged as a green and efficient method for these transformations. rsc.orgrsc.org For instance, the use of a suitable photocatalyst can facilitate the formation of a trifluoromethylated radical which, upon addition to the double bond of an N-alkenylbenzamide, can trigger a cyclization cascade to yield trifluoromethylated dihydroisoquinolinones. rsc.org While not explicitly demonstrated on ACETAMIDE, N-3-BUTEN-1-YL-N-PHENYL-, this methodology highlights a potent strategy for its functionalization.

Stereo- and Regioselective Hydrofunctionalizations

The addition of a hydrogen atom and a functional group across the double bond, known as hydrofunctionalization, offers another powerful tool for derivatizing the butenyl moiety. Achieving high levels of stereo- and regioselectivity is a key challenge and a major focus of methodological development.

While specific examples for ACETAMIDE, N-3-BUTEN-1-YL-N-PHENYL- are not extensively documented, related transformations on similar N-alkenyl systems provide valuable insights. For example, intramolecular C-H amination catalyzed by engineered enzymes represents a sophisticated approach to stereoselectively form pyrrolidine (B122466) rings. nih.gov This biocatalytic method could potentially be adapted for the asymmetric cyclization of our target compound.

Furthermore, transition metal-catalyzed hydroamination and related processes are well-established methods for the synthesis of cyclic amines. These reactions often proceed with high selectivity, dictated by the nature of the catalyst and ligands. The development of such a process for ACETAMIDE, N-3-BUTEN-1-YL-N-PHENYL- would open up avenues to a variety of substituted pyrrolidine derivatives.

Functionalization of the N-Phenyl Aromatic Ring

The N-phenyl group in ACETAMIDE, N-3-BUTEN-1-YL-N-PHENYL- is amenable to functionalization through electrophilic aromatic substitution and directed metalation reactions. The acetamido group plays a crucial role in these transformations, influencing the regioselectivity of the substitution.

The N-acetyl group is known to be an ortho-, para-directing group in electrophilic aromatic substitution reactions. However, due to resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen, it is less activating than an amino group. rsc.org This moderation of reactivity can be advantageous in controlling the extent of substitution. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could be employed to introduce various substituents onto the phenyl ring. For instance, nitration would likely yield a mixture of ortho- and para-nitro derivatives, which could be further elaborated. nih.gov

Directed ortho-metalation (DoM) offers a powerful and highly regioselective method for the functionalization of the N-phenyl ring. rsc.orgnih.govacs.orgrsc.org The acetamido group can act as a directed metalation group (DMG), coordinating to an organolithium reagent and directing deprotonation specifically to the ortho position. The resulting aryllithium species can then be quenched with a wide range of electrophiles to introduce a variety of functional groups exclusively at the ortho position. This strategy circumvents the regioselectivity issues often encountered with traditional electrophilic aromatic substitution. While the application of DoM to ACETAMIDE, N-3-BUTEN-1-YL-N-PHENYL- itself is not explicitly detailed in the surveyed literature, the principles are well-established for N-phenylacetamides. nih.gov

Below is a table summarizing potential functionalization strategies for the N-phenyl ring based on established methodologies for related compounds.

| Reaction Type | Reagents | Potential Products | Key Features |

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro derivatives | Standard electrophilic aromatic substitution. |

| Bromination | Br₂, FeBr₃ | Ortho- and para-bromo derivatives | Introduces a versatile halogen handle. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho- and para-acylated derivatives | Forms a new carbon-carbon bond. |

| Directed Ortho-Metalation | n-BuLi, Electrophile (E⁺) | Ortho-substituted derivative (ortho-E) | Highly regioselective functionalization. |

Advanced Research Applications in Organic and Materials Chemistry

Utility as Modular Building Blocks in Convergent and Divergent Synthesis

There is no available literature detailing the use of ACETAMIDE (B32628), N-3-BUTEN-1-YL-N-PHENYL- as a modular building block in either convergent or divergent synthetic strategies. Organic synthesis often relies on readily available or strategically designed molecules to construct complex targets. openaccessjournals.comorgsyn.orgyoutube.com While its structure is interesting, it does not appear to have been adopted by the research community for these purposes.

Integration into Polymer and Advanced Material Systems

No research could be found on the integration of this specific acetamide derivative into polymer or advanced material systems.

Monomer Design for Polymerization Processes

The terminal double bond in the N-3-buten-1-yl group suggests theoretical potential as a monomer in addition polymerization reactions. However, there are no published studies that describe the design, synthesis, or polymerization of ACETAMIDE, N-3-BUTEN-1-YL-N-PHENYL- to create new polymer systems.

Precursor Development for Polymer Scaffolds

Similarly, there is no evidence of this compound being used as a precursor for developing polymer scaffolds. Such applications typically involve molecules that can be readily functionalized and interconnected to form three-dimensional networks, but this specific molecule has not been explored in that context.

Design and Synthesis of Ligands for Organometallic Catalysis

The molecule contains potential donor atoms (oxygen and nitrogen) and a modifiable alkene, which are features often found in ligands for organometallic catalysts. Nevertheless, no studies have been published that report the design, synthesis, or application of ACETAMIDE, N-3-BUTEN-1-YL-N-PHENYL- or its derivatives as ligands in organometallic catalysis.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis and Chiral Induction Methods

The creation of chiral molecules, which are non-superimposable mirror images of each other, is crucial in fields like medicinal chemistry. Future work on N-3-buten-1-yl-N-phenylacetamide will likely focus on developing asymmetric synthesis methods to produce specific chiral versions of the molecule. This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

One promising avenue is the use of enzymatic strategies, which are known for their high selectivity in creating chiral centers. nih.gov For instance, engineered enzymes could be employed for the asymmetric reduction of a precursor to yield an enantiopure form of the target molecule. nih.gov Another approach involves chiral induction, where a chiral element is used to influence the formation of a chiral center in the molecule. chemrxiv.orgnih.gov This can be achieved by attaching a chiral group to the molecule, which then directs the stereochemical course of a subsequent reaction. chemrxiv.orguni-muenchen.de The efficiency of this induction can be influenced by factors such as short-range interactions within the molecule. chemrxiv.org Researchers are also exploring the amplification of weak chiral inductions to achieve high levels of stereocontrol, particularly in the formation of complex molecular architectures. nih.gov

Investigation of Photoredox and Electrochemical Transformations

Modern synthetic chemistry is increasingly turning to photoredox and electrochemical methods as greener and more efficient alternatives to traditional synthesis. These techniques use light or electricity, respectively, to drive chemical reactions, often avoiding the need for harsh reagents. nih.govchemistryviews.org

Future research will likely explore the application of these methods to the synthesis and transformation of N-3-buten-1-yl-N-phenylacetamide. Electrochemical synthesis, for example, offers precise control over reaction conditions and can be used to perform a variety of transformations, such as the formation of new carbon-nitrogen or carbon-sulfur bonds. nih.govresearchgate.net This could lead to the development of novel derivatives of N-3-buten-1-yl-N-phenylacetamide with unique properties. Photoredox catalysis, on the other hand, can enable reactions that are difficult to achieve using traditional methods, such as the anti-Markovnikov hydrosulfonylation of alkenes. researchgate.net

Application in Continuous Flow Reaction Systems

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. amt.uknih.govnih.gov This technology is particularly well-suited for industrial applications where large quantities of a chemical are needed. researchgate.net

The synthesis of N-3-buten-1-yl-N-phenylacetamide and its derivatives is an area ripe for the application of continuous flow technology. mdpi.comresearchgate.net By optimizing reaction parameters such as temperature, pressure, and flow rate, it may be possible to develop highly efficient and automated processes for the production of this compound. nih.govmdpi.com Flow chemistry can also facilitate the use of hazardous reagents and the in-situ generation of unstable intermediates, further expanding the synthetic possibilities. nih.gov Researchers have already demonstrated the successful use of flow systems for a variety of organic reactions, including hydrogenations, nitrations, and multi-step syntheses of active pharmaceutical ingredients. amt.ukscispace.comresearchgate.net

Machine Learning and AI-Driven Molecular Design for N-3-Buten-1-yl-N-phenylacetamide Analogs

Exploration of New Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern organic synthesis, and the development of new and improved catalytic systems is a constant pursuit. For the transformation of N-3-buten-1-yl-N-phenylacetamide, future research will likely focus on discovering novel catalysts that can promote new types of reactions or improve the efficiency of existing ones.

This could involve the use of metal catalysis, which is widely used in organic synthesis for a variety of transformations. vapourtec.com Researchers may also explore the use of organocatalysts, which are small organic molecules that can catalyze reactions without the need for a metal. Additionally, the development of heterogeneous catalysts, which are in a different phase from the reactants, is an important area of research as they can be easily separated from the reaction mixture and reused. nih.gov The use of electrocatalysis, where a catalyst is used in an electrochemical reaction, is another promising avenue for the development of new and sustainable synthetic methods. nih.gov

Q & A

Basic Research Questions

Q. How to design an initial synthetic route for N-3-buten-1-yl-N-phenyl acetamide?

- Methodological Answer : Begin with retrosynthetic analysis, referencing analogous acetamide derivatives (e.g., N-phenyl acetamide synthesis pathways) . Prioritize functional group compatibility between the butenyl chain and phenylacetamide core. Use standard amidation or alkylation protocols, ensuring inert atmospheres and controlled temperatures. Validate purity via thin-layer chromatography (TLC) and recrystallization techniques, as outlined in foundational chemical synthesis practices .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and stereochemistry. Compare experimental spectra with computational predictions (e.g., density functional theory, DFT) and reference databases like NIST Chemistry WebBook . Mass spectrometry (MS) and infrared (IR) spectroscopy can corroborate molecular weight and functional groups. Cross-validate results using high-performance liquid chromatography (HPLC) for purity assessment .

Q. How to formulate testable hypotheses about its reactivity under varying conditions?

- Methodological Answer : Develop hypotheses based on electronic effects (e.g., resonance stabilization of the phenyl group) and steric hindrance from the butenyl chain. Design kinetic studies to assess hydrolysis rates in acidic/basic media. Use control experiments with simpler analogs (e.g., N-phenyl acetamide) to isolate variables .

Advanced Research Questions

Q. How to optimize reaction conditions using factorial design methodologies?

- Methodological Answer : Implement a 2³ factorial design to test variables: temperature (25–80°C), catalyst loading (0.5–5 mol%), and solvent polarity (e.g., DMF vs. THF). Analyze interactions between factors using ANOVA to identify dominant variables. Prioritize efficiency (yield) and sustainability (solvent choice) . For example, a recent study on acetamide derivatives achieved 85% yield by optimizing catalyst and solvent interactions .

Q. How to resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer : Re-examine computational parameters (e.g., basis sets in DFT simulations) for alignment with experimental conditions . Verify sample purity via HPLC and consider solvent effects on NMR chemical shifts. Cross-reference with crystallographic data (if available) to validate molecular geometry . Contradictions may arise from dynamic effects (e.g., conformational flexibility) not captured in static models .

Q. What computational strategies predict the compound’s thermodynamic stability and degradation pathways?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess thermal stability and decomposition thresholds. Calculate Gibbs free energy changes (ΔG) for hydrolysis or oxidation pathways using software like COMSOL Multiphysics . Validate predictions with accelerated aging experiments (e.g., 40–60°C, high humidity) and monitor degradation via LC-MS .

Q. How to integrate AI-driven platforms for synthesis route prediction?

- Methodological Answer : Leverage AI tools trained on reaction databases (e.g., Reaxys) to propose novel routes. Prioritize pathways with minimal protecting groups and high atom economy. Validate AI suggestions with small-scale trials and iterative feedback loops . For instance, AI models have reduced route-scoping time for similar acetamides by 40% .

Q. How to evaluate ecological impact using structure-activity relationship (SAR) models?

- Methodological Answer : Apply quantitative SAR (QSAR) models to predict biodegradability and toxicity. Input molecular descriptors (e.g., logP, polar surface area) into platforms like EPI Suite. Complement with experimental ecotoxicity assays (e.g., Daphnia magna LC50 tests) . Align findings with green chemistry principles to guide sustainable redesign .

Tables for Key Methodological Comparisons

Table 1: Analytical Techniques for Structural Validation

Table 2: Factorial Design Variables for Reaction Optimization

| Variable | Range Tested | Dominant Interaction Identified |

|---|---|---|

| Temperature | 25°C–80°C | Catalyst × solvent polarity |

| Catalyst Loading | 0.5–5 mol% | Temperature × catalyst |

| Solvent Polarity | DMF (polar) vs. THF | Temperature × solvent |

Key Considerations for Researchers

- Data Validation : Cross-reference experimental results with multiple spectroscopic and computational methods to mitigate errors .

- Ethical Standards : Adhere to safety protocols for handling reactive intermediates (e.g., butenyl derivatives) and prioritize waste minimization .

- Theoretical Alignment : Ground hypotheses in electronic/steric theory to explain anomalies (e.g., unexpected regioselectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.